3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one
Overview
Description
3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H6ClFN2O and its molecular weight is 224.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Evaluation and Potential Pharmaceutical Applications
- Synthesis and Computational Study : A study synthesized derivatives of the compound and conducted a computational evaluation to explore their reactivity and potential pharmaceutical applications. Through density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking, the research suggested that certain derivatives might exhibit inhibitory activity against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis, highlighting their potential as anti-inflammatory and anti-TB drugs (Thomas et al., 2018).
Structural Characterization and Synthesis Techniques
- X-ray Crystallography and Synthesis : Research on N-substituted pyrazolines, including derivatives related to the subject compound, utilized X-ray crystallography for structural characterization. The studies provided insights into the molecular structure and potential interactions of these compounds, which could be relevant in the development of new pharmaceuticals (Loh et al., 2013).
Pharmaceutical and Biological Activity
Antimicrobial Activity : A series of studies focused on the synthesis and evaluation of pyrazoline derivatives, examining their antimicrobial properties. These investigations revealed that certain derivatives display promising antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Dangar et al., 2014).
Anticancer Activity : Another study synthesized and characterized derivatives with a focus on their reactivity and potential as novel therapeutics. The research explored the stability, reactivity, and biological activity of these compounds, suggesting their applicability in developing new anticancer drugs (Murthy et al., 2017).
Properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-3-1-7(12)2-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHRCAQVLAOBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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